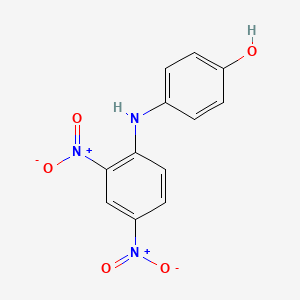

4-(2,4-Dinitroanilino)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dinitroanilino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20/h1-7,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPQALWAROJVLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5 | |

| Record name | 4-(2,4-DINITROANILINO)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20269 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025161 | |

| Record name | 4-(2,4-Dinitroanilino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown solid. (NTP, 1992) | |

| Record name | 4-(2,4-DINITROANILINO)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20269 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 4-(2,4-DINITROANILINO)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20269 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

119-15-3, 61902-31-6 | |

| Record name | 4-(2,4-DINITROANILINO)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20269 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disperse Yellow 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Yellow 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Leuco Sulphur Blue 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061902316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2,4-Dinitroanilino)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,4-Dinitroanilino)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,4-Dinitroanilino)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-[(2,4-dinitrophenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Leuco Sulphur Blue 11 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(2,4-Dinitroanilino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Leuco polysulfided 4-[(2,4-dinitrophenyl)amino]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2,4-dinitroanilino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE YELLOW 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJD47C5NSF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

376 °F (decomposes) (NTP, 1992) | |

| Record name | 4-(2,4-DINITROANILINO)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20269 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2,4-Dinitroanilino)phenol: Core Properties and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 4-(2,4-Dinitroanilino)phenol. It details experimental protocols for its synthesis and the determination of its acidity constant (pKa). Furthermore, this guide explores the compound's potential biological activities, drawing parallels with structurally related molecules such as dinitroanilines and diphenylamines. Plausible mechanisms of action, including microtubule disruption and enzyme inhibition, are discussed, and relevant experimental workflows and signaling pathway diagrams are provided to facilitate further research and drug development efforts.

Core Physicochemical Properties

This compound is a reddish-brown solid organic compound.[1] Its core properties are summarized in the tables below, providing a foundational dataset for researchers.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₉N₃O₅ | [2][3] |

| Molecular Weight | 275.22 g/mol | [1][2] |

| Appearance | Reddish-brown solid | [1][2] |

| Melting Point | 191 °C (decomposes) | [3] |

| Solubility | Insoluble in water; slightly soluble in Chloroform and DMSO | [3][4] |

| Predicted pKa | 10.20 ± 0.26 | [3] |

Table 2: Spectral Data

| Spectral Data Type | Key Features | Source |

| GC-MS | Molecular Ion Peak (m/z): 275 | [2] |

| MS-MS | Precursor m/z: 276.0615 ([M+H]⁺); Top Peak m/z: 259 | [2] |

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound is most readily achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This method involves the reaction of a nucleophile with an aryl halide that is activated by electron-withdrawing groups, such as nitro groups.[5]

Synthesis via Nucleophilic Aromatic Substitution

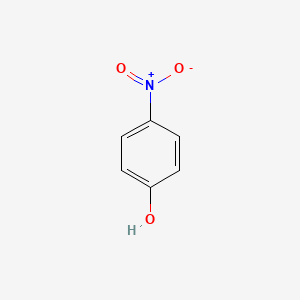

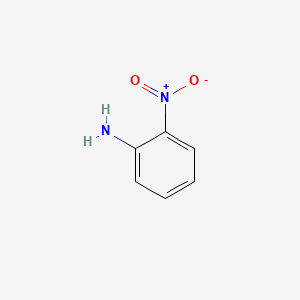

This protocol details the synthesis of this compound from 4-aminophenol (B1666318) and 1-chloro-2,4-dinitrobenzene (B32670).

Materials:

-

4-Aminophenol

-

1-Chloro-2,4-dinitrobenzene

-

Sodium bicarbonate (NaHCO₃)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Filter paper

-

Crystallizing dish

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-aminophenol in ethanol.

-

Add 1.1 equivalents of sodium bicarbonate to the solution to act as a base.

-

Slowly add a solution of 1.05 equivalents of 1-chloro-2,4-dinitrobenzene in ethanol to the flask with continuous stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold distilled water to precipitate the crude product.

-

Collect the reddish-brown precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold distilled water to remove any inorganic impurities.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified crystals in a vacuum oven.

-

Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Spectrophotometric Determination of pKa

The acidity of the phenolic hydroxyl group can be quantified by determining its pKa value. A common method for this is spectrophotometric titration, which relies on the different UV-Vis absorption spectra of the protonated and deprotonated forms of the molecule.[6]

Materials:

-

Purified this compound

-

A series of buffer solutions with known pH values (e.g., from pH 8 to 12)

-

Hydrochloric acid (HCl) solution (for acidic reference)

-

Sodium hydroxide (B78521) (NaOH) solution (for basic reference)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of ethanol and water).

-

Prepare a series of solutions with the same concentration of the compound in different buffer solutions of known pH.

-

Prepare two reference solutions: one in a strongly acidic medium (e.g., 0.1 M HCl) to ensure the compound is fully protonated, and one in a strongly basic medium (e.g., 0.1 M NaOH) to ensure it is fully deprotonated.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

Identify the wavelength of maximum absorbance (λmax) for both the protonated and deprotonated species.

-

Measure the absorbance of all buffered solutions at the λmax of the deprotonated species.

-

Calculate the ratio of the concentrations of the deprotonated ([A⁻]) to the protonated ([HA]) form in each buffer using the following equation: [A⁻]/[HA] = (A - AHA) / (AA⁻ - A) where A is the absorbance of the buffered solution, AHA is the absorbance of the acidic solution, and AA⁻ is the absorbance of the basic solution.

-

Plot the measured pH of the buffer solutions against log([A⁻]/[HA]).

-

The pKa is the pH at which log([A⁻]/[HA]) = 0 (i.e., the y-intercept of the plot).

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are limited, its structural similarity to dinitroanilines and diphenylamines provides a basis for predicting its potential biological activities.

Herbicidal Activity and Microtubule Disruption

Dinitroaniline herbicides are known to exert their phytotoxic effects by disrupting microtubule polymerization.[1][6] They bind to tubulin, the protein subunit of microtubules, preventing the formation of the mitotic spindle and thus inhibiting cell division in plants.[5][7] Given the presence of the dinitroaniline moiety, it is plausible that this compound could exhibit similar herbicidal properties by interfering with microtubule dynamics.

Enzyme Inhibition

Diphenylamine (B1679370) derivatives have been investigated as inhibitors of various enzymes, including kinases and phosphatases.[8] For instance, certain diphenylamine and diphenylether derivatives have been shown to inhibit cyclin-dependent kinase 8 (CDK8), promoting osteoblast differentiation.[8][9] The structural backbone of this compound, being a diphenylamine derivative, suggests it could potentially act as an inhibitor for certain kinases or phosphatases. Further screening assays are required to explore this possibility.

Antimicrobial and Antifungal Activity

Phenolic compounds, in general, are known to possess antimicrobial and antifungal properties.[10] The antimicrobial activity of diphenylamine derivatives has also been reported.[10] Therefore, this compound may exhibit inhibitory effects against various microbial and fungal strains.

Cytotoxicity

The related compound, 2,4-dinitrophenol (B41442) (DNP), is a well-known uncoupler of oxidative phosphorylation, leading to cytotoxicity.[5] Studies have shown that DNP can enhance the cytotoxic effects of chemotherapeutic agents in certain cancer cell lines.[5][8][11][12] While this compound is structurally different, the presence of the dinitrophenyl group warrants investigation into its potential cytotoxic effects on various cell lines.

Proposed Experimental Protocols for Biological Evaluation

To elucidate the biological activities of this compound, the following experimental protocols are proposed.

In Vitro Kinase/Phosphatase Inhibition Assay

Objective: To determine if this compound inhibits the activity of specific kinases or phosphatases.

General Protocol (Adaptable for specific enzymes):

-

Prepare a stock solution of this compound in DMSO.

-

In a microplate, add the purified kinase or phosphatase enzyme, a suitable substrate (e.g., a specific peptide for a kinase or p-nitrophenyl phosphate (B84403) (pNPP) for a phosphatase), and varying concentrations of the test compound.

-

Initiate the reaction by adding ATP (for kinases) or by incubating at the optimal temperature for the enzyme.

-

After a defined incubation period, stop the reaction.

-

Quantify the product formation. For kinase assays, this could involve measuring the amount of phosphorylated substrate using methods like radioactive labeling or specific antibodies. For phosphatase assays using pNPP, the production of p-nitrophenol can be measured colorimetrically at 405 nm.

-

Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC₅₀ value.

Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a given cell line.

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

This technical guide has consolidated the available information on the basic properties of this compound and proposed avenues for further investigation into its synthesis and biological activities. The structural similarities to known bioactive compounds, particularly dinitroaniline herbicides and diphenylamine-based enzyme inhibitors, suggest that this compound holds potential for applications in agrochemicals or as a scaffold for drug discovery. The provided experimental protocols offer a starting point for researchers to systematically explore the synthesis, characterization, and biological evaluation of this compound, paving the way for a deeper understanding of its properties and potential applications.

References

- 1. scilit.com [scilit.com]

- 2. 4-Aminophenol synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C12H9N3O5 | CID 3858081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Differential ability of 2,4-dinitrophenol to modulate etoposide cytotoxicity in mammalian tumor cell lines associated with inhibition of macromolecular synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. 2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. Differential ability of 2,4-dinitrophenol to modulate etoposide c...: Ingenta Connect [ingentaconnect.com]

- 12. 2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line [aaem.pl]

4-(2,4-Dinitroanilino)phenol IUPAC name and CAS number

This technical guide provides a comprehensive overview of 4-(2,4-Dinitroanilino)phenol, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, synthesis, and available information regarding its biological context.

IUPAC Name: this compound[1]

CAS Number: 119-15-3[1]

Chemical and Physical Properties

This compound, also known by its common synonym Disperse Yellow 1, is a reddish-brown solid.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉N₃O₅ | [1] |

| Molecular Weight | 275.22 g/mol | [1] |

| Melting Point | 191 °C (decomposes) | |

| Boiling Point | 418.17°C (estimated) | |

| Density | 1.3877 g/cm³ (estimated) | |

| Water Solubility | 2.477 mg/L at 25 °C | |

| Solubility | Very slightly soluble in Chloroform, slightly soluble in DMSO. | |

| pKa | 10.20 ± 0.26 (Predicted) |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the condensation of 4-Aminophenol and 1-Chloro-2,4-dinitrobenzene.[2]

The following diagram illustrates the condensation reaction for the synthesis of this compound.

Caption: Synthesis of this compound.

Reactants:

-

Technical 2,4-dinitrochlorobenzene (0.25 mole)

-

Ammonium (B1175870) acetate (B1210297) (0.23 mole)

-

Ethanol

-

Water

Procedure:

-

A mixture of 50 g (0.25 mole) of technical 2,4-dinitrochlorobenzene and 18 g (0.23 mole) of ammonium acetate is placed in a wide-mouthed 250-cc flask fitted with a reflux condenser and a wide inlet tube. The flask is half-immersed in an oil bath.[3]

-

Ammonia gas is introduced through a bubble counter containing a concentrated potassium hydroxide (B78521) solution.[3]

-

The oil bath is heated to and maintained at 170°C for six hours while ammonia gas is passed through the mixture.[3]

-

After cooling, the solidified mixture is broken up and mixed with 100 cc of water. The mixture is then heated to boiling and filtered while hot.[3]

-

The residue is dissolved in 500 cc of boiling alcohol, and water is added until the solution becomes turbid. The solution is reheated until the turbidity disappears and then allowed to cool.[3]

-

After standing overnight, the crystals of 2,4-dinitroaniline (B165453) are filtered and dried. The reported yield is 31–35 g (68–76% of the theoretical amount).[3]

-

For further purification, the product can be recrystallized from an alcohol-water mixture.[3]

Biological Activity and Toxicological Context

Detailed studies on the specific biological activity, mechanism of action, and associated signaling pathways of this compound in the context of drug development are limited in publicly available scientific literature. However, an understanding of its chemical class provides a broader context for its potential biological effects.

As "Disperse Yellow 1," this compound belongs to the category of disperse dyes. Some disperse dyes are known to be potential allergens and can cause contact sensitization.[4][5] Furthermore, the discharge of such dyes into the environment is a concern due to their potential ecotoxicity.[6][7][8]

The dinitroaniline moiety is also found in a class of herbicides. These dinitroaniline-based herbicides are known to exert their biological effect by inhibiting microtubule formation, which is crucial for cell division.[9][10][11][12] This mechanism disrupts root and shoot growth in susceptible plants.[10][13] While this provides a known mechanism for the dinitroaniline chemical class, it is important to note that the specific biological activity of this compound has not been extensively characterized. Symptoms of exposure to similar compounds may include irritation of the skin, eyes, and mucous membranes.[1][14]

Conclusion

This compound is a well-characterized compound in terms of its chemical identity and basic physical properties, primarily known for its use as a disperse dye. While its synthesis is established, there is a notable lack of in-depth research into its specific biological mechanisms of action and potential applications in drug development. The biological activity of its broader chemical classes—disperse dyes and dinitroanilines—suggests potential for allergenicity and microtubule disruption, respectively. Further research is required to elucidate the specific pharmacological and toxicological profile of this compound for any potential therapeutic applications.

References

- 1. This compound | C12H9N3O5 | CID 3858081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 119-15-3 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scialert.net [scialert.net]

- 5. 182.160.97.198:8080 [182.160.97.198:8080]

- 6. researchgate.net [researchgate.net]

- 7. Disperse Dye Ecotoxicity → Area → Sustainability [pollution.sustainability-directory.com]

- 8. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]

- 9. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 10. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 12. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-(2,4-Dinitroanilino)phenol | C12H9N3O5 | CID 3100915 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(2,4-Dinitroanilino)phenol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and putative biological mechanism of 4-(2,4-Dinitroanilino)phenol. This information is intended to support research and development activities involving this compound.

Core Compound Data

This compound, also known as C.I. Disperse Yellow 1, is an aromatic compound characterized by the presence of a dinitrophenyl group attached to a p-aminophenol moiety. Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₉N₃O₅ |

| Molecular Weight | 275.22 g/mol |

| Appearance | Reddish-brown solid |

| Melting Point | 191 °C (decomposes) |

| Solubility | Less than 1 mg/mL in water at 70 °F |

| CAS Number | 119-15-3 |

Experimental Protocols

Synthesis Protocol: Ullmann Condensation (Goldberg Reaction)

A plausible and established method for the synthesis of this compound is the Ullmann condensation, specifically a Goldberg reaction, which involves the copper-catalyzed coupling of an aryl halide with an amine.[1][2] In this case, 2,4-dinitrochlorobenzene would react with 4-aminophenol (B1666318).

Reaction:

-

2,4-Dinitrochlorobenzene + 4-Aminophenol → this compound + HCl

General Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-aminophenol in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

-

Catalyst Addition: Add a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), and a ligand, like phenanthroline, to the mixture.[1] A base, such as potassium carbonate (K₂CO₃), is also added to neutralize the hydrochloric acid byproduct.

-

Addition of Aryl Halide: Slowly add 2,4-dinitrochlorobenzene to the reaction mixture. The electron-withdrawing nitro groups on this reactant make it highly reactive in this type of nucleophilic aromatic substitution.

-

Reaction Conditions: Heat the mixture to a high temperature, typically in the range of 150-210°C, and maintain it under an inert atmosphere (e.g., nitrogen or argon) for several hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC-UV)

The purity and concentration of this compound can be determined using reverse-phase high-performance liquid chromatography with ultraviolet (UV) detection. This method is adaptable from established protocols for the analysis of dinitroaniline isomers.[3]

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent, such as acetonitrile (B52724) or methanol. Prepare a series of dilutions from the stock solution to create calibration standards.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., Agilent TC-C18, 5 µm particle size) is suitable for the separation.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) can be used.[3] The exact ratio may need to be optimized for best peak shape and retention time.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for instance, 30°C, to ensure reproducible retention times.[3]

-

Injection Volume: Inject a fixed volume of the sample and standards (e.g., 10-20 µL).

-

-

Detection:

-

Detector: Use a UV-Vis diode array detector (DAD).

-

Wavelength: Monitor the absorbance at a wavelength where the compound has a strong absorbance, which for dinitroanilines is typically in the UV range (e.g., 225 nm).[3] A full UV spectrum can be recorded to determine the optimal wavelength.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

-

Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.

-

Putative Biological Signaling Pathway: Uncoupling of Oxidative Phosphorylation

Due to its structural similarity to 2,4-dinitrophenol (B41442) (DNP), a well-known metabolic poison, it is highly probable that this compound acts as an uncoupler of oxidative phosphorylation in mitochondria.[4][5][6][7] This mechanism disrupts the synthesis of ATP, the primary energy currency of the cell.

Mechanism of Action:

-

Proton Gradient: During normal cellular respiration, the electron transport chain pumps protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient.

-

ATP Synthesis: The energy stored in this proton gradient is used by ATP synthase to produce ATP from ADP and inorganic phosphate (B84403) as protons flow back into the matrix.

-

Uncoupling: this compound, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. It then diffuses back into the matrix, where it releases the proton.

-

Energy Dissipation: This process creates a "proton leak," dissipating the proton gradient. The energy that would have been used for ATP synthesis is instead released as heat.[4][6] This leads to an increase in metabolic rate and can cause hyperthermia.[5][8]

Figure 1: Proposed mechanism of this compound as an uncoupler of oxidative phosphorylation.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the synthesis, purification, and analysis of this compound.

Figure 2: General experimental workflow for this compound.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann_condensation [chemeurope.com]

- 3. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. The mechanism of uncoupling of oxidative phosphorylation by 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

An In-Depth Technical Guide to the Solubility of 4-(2,4-Dinitroanilino)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(2,4-Dinitroanilino)phenol, a compound of interest in various chemical and industrial applications, including as the dye Disperse Yellow 1. This document details the available solubility data, outlines experimental protocols for its determination, and presents logical workflows for its synthesis and solubility assessment.

Core Topic: Solubility Profile of this compound

This compound is a nitroaromatic compound characterized by its generally low solubility in aqueous solutions and varying degrees of solubility in organic solvents. As a disperse dye, its application fundamentally relies on its ability to be finely dispersed in a medium, rather than fully dissolved. Understanding its solubility is crucial for its application, formulation, and in assessing its environmental fate and toxicological profile.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in a wide range of solvents is not extensively available in published literature. The following table summarizes the available qualitative and semi-quantitative data.

| Solvent | Formula | Type | Solubility | Temperature | Citation(s) |

| Water | H₂O | Polar Protic | < 1 mg/mL | 21.1 °C (70 °F) | [1][2] |

| Water | H₂O | Polar Protic | Insoluble | Not Specified | [3] |

| Ethanol | C₂H₅OH | Polar Protic | Slightly Soluble | Not Specified | [3] |

| Chloroform | CHCl₃ | Polar Aprotic | Very Slightly Soluble | Not Specified | [4] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Slightly Soluble | Not Specified | [4] |

Experimental Protocols for Solubility Determination

Precise determination of the solubility of this compound can be achieved through several established laboratory methods. The choice of method depends on the required accuracy, the solvent being tested, and the available equipment.

Gravimetric Method

This classic method directly measures the mass of the solute dissolved in a known mass or volume of solvent.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended.

-

Separation: The saturated solution is carefully filtered to remove any undissolved solid. The filtration apparatus should be maintained at the same temperature to prevent precipitation.

-

Solvent Evaporation: A precisely measured aliquot of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per volume or mass of the solvent.

UV-Vis Spectrophotometry

This method is suitable for compounds that absorb light in the UV-Vis spectrum and is particularly useful for determining the solubility of colored compounds like this compound.

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of this compound in the solvent of interest is prepared, and its UV-Vis spectrum is recorded to determine the λmax.

-

Calibration Curve: A series of standard solutions of known concentrations of this compound in the same solvent are prepared. The absorbance of each standard at the λmax is measured to construct a calibration curve (Absorbance vs. Concentration).

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Analysis: After filtration, a sample of the clear saturated solution is diluted with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Concentration Determination: The absorbance of the diluted sample is measured at the λmax, and its concentration is determined using the calibration curve. The solubility is then calculated by taking the dilution factor into account.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining solubility, especially in complex mixtures or for compounds with low solubility.

Methodology:

-

Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, and detector wavelength for this compound.

-

Calibration: A series of standard solutions of known concentrations are injected into the HPLC system to establish a calibration curve based on peak area or height versus concentration.

-

Saturated Solution Preparation: A saturated solution is prepared and equilibrated as previously described.

-

Sample Analysis: The saturated solution is filtered through a syringe filter (e.g., 0.22 µm) compatible with the solvent. The filtrate is then appropriately diluted and injected into the HPLC system.

-

Quantification: The concentration of this compound in the saturated solution is determined from the calibration curve, and the solubility is calculated.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the synthesis pathway for this compound.

References

4-(2,4-Dinitroanilino)phenol melting point and decomposition temperature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting point and decomposition temperature of 4-(2,4-Dinitroanilino)phenol (CAS No: 119-15-3), a compound of interest in various chemical and pharmaceutical research fields. This document outlines its key thermal characteristics, methodologies for their determination, and relevant safety information.

Core Thermal Properties

This compound is a reddish-brown solid.[1] Its thermal behavior is a critical parameter for handling, storage, and application. The compound exhibits a melting point at which it also begins to decompose.

Data Summary

The reported melting point for this compound varies slightly across different sources, which is common for chemical compounds. The available data indicates that the substance decomposes upon melting.

| Thermal Property | Value | Source |

| Melting Point | 191 °C (with decomposition) | ChemicalBook[2] |

| Melting Point | 194 °C | stenutz.com[3] |

| Decomposition | Occurs at melting point | [2] |

Note on Decomposition: The designation "dec." indicates that the compound decomposes at its melting point.[2] Aromatic nitro compounds, particularly those with multiple nitro groups like this compound, can be thermally sensitive and may decompose explosively upon heating.[1][4][5]

Experimental Protocols for Thermal Analysis

While specific experimental parameters for the cited melting points are not available in the referenced literature, the determination of melting and decomposition temperatures for compounds like this compound is typically performed using standard thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

General Methodology: Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Principle: The sample and a reference pan are heated at a constant rate. An endothermic event, such as melting, results in a heat flow to the sample to maintain the same temperature as the reference. An exothermic event, like decomposition, results in heat flow from the sample.

-

Sample Preparation: A small, precisely weighed amount of the this compound sample (typically 1-5 mg) is placed into an aluminum or copper sample pan, which is then hermetically sealed.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.

-

Heating Program: A typical program involves heating the sample at a linear rate, commonly 10 °C/min, over a temperature range that encompasses the expected melting and decomposition events.

-

Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the DSC thermogram. The decomposition is often observed as an overlapping or immediately following exothermic event.

General Methodology: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

-

Principle: A sample is heated in a controlled environment, and its mass is continuously monitored. Mass loss indicates decomposition or volatilization.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan (often platinum or alumina).

-

Instrument Setup: The TGA furnace is purged with an inert gas.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) through its decomposition range.

-

Data Analysis: The decomposition temperature is typically reported as the onset temperature of mass loss, which is calculated from the intersection of the baseline and the tangent of the mass loss curve.

Visualized Workflow

The following diagram illustrates a generalized workflow for determining the thermal properties of a chemical compound using DSC and TGA.

Caption: Generalized workflow for thermal analysis using DSC/TGA.

Safety and Reactivity Profile

This compound is classified as an organonitrate/phenol.[1][4] Compounds in this class, particularly those with multiple nitro groups, present specific hazards:

-

Explosive Potential: Aromatic nitro compounds can decompose explosively when heated or subjected to shock or friction.[4][5] The presence of multiple nitro groups increases this tendency.[1][4]

-

Reactivity: These compounds can react vigorously with reducing agents.[1][4] They may also explode in the presence of a base like sodium hydroxide.[1][4]

Due to these properties, appropriate safety precautions, including the use of personal protective equipment and conducting thermal analysis on small quantities in a controlled environment, are imperative.

References

- 1. This compound | C12H9N3O5 | CID 3858081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 119-15-3 [m.chemicalbook.com]

- 3. p-(2,4-dinitroaniline)phenol [stenutz.eu]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | CAMEO Chemicals | NOAA [m.cameochemicals.noaa.gov]

Spectroscopic Profile of 4-(2,4-Dinitroanilino)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-(2,4-Dinitroanilino)phenol, a reddish-brown solid with applications as a dye and chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this molecule in a research and development setting.

Spectral Data Summary

The spectral data for this compound is summarized in the following tables. This information is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra were not publicly available in detail, the expected chemical shifts are presented based on the known effects of the substituent groups on the aromatic rings.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | 6.8 - 7.2 | Doublet | 8.0 - 9.0 |

| H-3', H-5' | 7.0 - 7.4 | Doublet | 8.0 - 9.0 |

| H-3 | 8.8 - 9.2 | Doublet | ~2.5 |

| H-5 | 8.1 - 8.5 | Doublet of Doublets | ~9.0, ~2.5 |

| H-6 | 7.0 - 7.4 | Doublet | ~9.0 |

| -OH | 9.0 - 10.0 | Broad Singlet | N/A |

| -NH- | 9.5 - 10.5 | Broad Singlet | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1' (C-OH) | 150 - 158 |

| C-2', C-6' | 115 - 120 |

| C-3', C-5' | 125 - 130 |

| C-4' (C-N) | 135 - 142 |

| C-1 (C-N) | 145 - 150 |

| C-2 (C-NO₂) | 138 - 145 |

| C-3 | 118 - 123 |

| C-4 (C-NO₂) | 133 - 138 |

| C-5 | 128 - 133 |

| C-6 | 120 - 125 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data presented below is consistent with spectra obtained using the KBr-Pellet technique.[1]

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 3500 | O-H (Phenol) | Stretching |

| 3250 - 3400 | N-H (Amine) | Stretching |

| 1580 - 1620 | C=C (Aromatic) | Stretching |

| 1500 - 1550 | N-O (Nitro) | Asymmetric Stretching |

| 1330 - 1370 | N-O (Nitro) | Symmetric Stretching |

| 1200 - 1300 | C-O (Phenol) | Stretching |

| 1100 - 1200 | C-N (Amine) | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems like this compound.

Table 4: UV-Vis Spectral Data for this compound

| λmax (nm) | Solvent | Electronic Transition |

| ~260 | Methanol (B129727)/Ethanol | π → π |

| ~350-400 | Methanol/Ethanol | n → π / Intramolecular Charge Transfer |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy

Sample Preparation:

-

A 5-10 mg sample of this compound is accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 (signal-to-noise dependent).

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Approximately 1-2 mg of dry this compound is placed in an agate mortar.

-

Around 100-200 mg of spectroscopic grade potassium bromide (KBr) powder is added to the mortar.

-

The mixture is thoroughly ground to a fine, homogeneous powder.

-

A portion of the powder is transferred to a pellet die.

-

The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement Mode: Transmission.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

A stock solution of this compound is prepared by dissolving a known mass of the compound in a suitable UV-grade solvent (e.g., methanol or ethanol) in a volumetric flask.

-

A series of dilutions are prepared from the stock solution to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1 - 1.0).

Instrumentation and Data Acquisition:

-

Spectrometer: A double-beam UV-Vis spectrophotometer.

-

Scan Range: 200 - 800 nm.

-

Cuvette: 1 cm path length quartz cuvettes are used.

-

Blank: The pure solvent is used as a blank to zero the absorbance.

-

Measurement: The absorbance spectrum of each diluted sample is recorded. The wavelength of maximum absorbance (λmax) is determined.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 4-(2,4-Dinitroanilino)phenol: Discovery, History, and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 4-(2,4-Dinitroanilino)phenol, a synthetic organic compound known historically for its application as a disperse dye. This document delves into its discovery and historical context, detailing its physicochemical properties through structured data presentation. A plausible experimental protocol for its synthesis, based on established chemical reactions, is provided. While specific biological data for this compound is limited in current literature, this guide explores the well-documented biological activities of the structurally related compound, 2,4-dinitrophenol (B41442) (DNP), to offer insights into potential areas of investigation. This includes a discussion of DNP's mechanism of action as a mitochondrial uncoupler and its cytotoxic effects, which may inform future research into the pharmacological potential of this compound.

Introduction

This compound, also known by its dye designation C.I. Disperse Yellow 1, is an aromatic compound characterized by a phenol (B47542) group and a 2,4-dinitroaniline (B165453) moiety linked by an amine bridge.[1] Historically, its primary application has been in the textile industry as a dye.[1] While the precise date and discoverer of its initial synthesis are not well-documented in readily available literature, its creation can be situated within the broader context of the development of synthetic dyes in the late 19th and early 20th centuries. The synthesis of such diarylamines was made possible by advances in aromatic chemistry, particularly through reactions enabling the formation of carbon-nitrogen bonds between aromatic rings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉N₃O₅ | [1] |

| Molecular Weight | 275.22 g/mol | [1] |

| Appearance | Reddish-brown solid | [1] |

| Melting Point | 191 °C (decomposes) | [1] |

| Solubility | Insoluble in water | [1] |

| CAS Number | 119-15-3 | [1] |

Synthesis and Experimental Protocols

The most probable historical and laboratory-scale synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation or a related variant. This reaction involves the coupling of p-aminophenol with 2,4-dinitrochlorobenzene. The electron-withdrawing nitro groups on the 2,4-dinitrochlorobenzene ring activate the chlorine atom for nucleophilic displacement by the amino group of p-aminophenol.

Proposed Experimental Protocol for Ullmann Condensation Synthesis

This protocol describes a plausible method for the synthesis of this compound.

Materials:

-

p-Aminophenol

-

2,4-Dinitrochlorobenzene

-

Anhydrous potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethanol

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Distilled water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine p-aminophenol (1.0 eq), 2,4-dinitrochlorobenzene (1.0 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Reaction Conditions: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere and maintain vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold distilled water.

-

Precipitation and Filtration: Acidify the aqueous mixture with 1 M HCl to precipitate the product. Collect the crude product by vacuum filtration and wash with distilled water.

-

Purification: Neutralize the crude product by washing with a saturated sodium bicarbonate solution, followed by distilled water. Recrystallize the solid from an appropriate solvent system, such as ethanol/water, to obtain the purified this compound.

-

Characterization: Dry the purified product under vacuum and characterize by melting point determination, and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Biological Activity and Potential for Drug Development

Currently, there is a significant lack of published research on the specific biological activities of this compound. However, the biological effects of its parent compound, 2,4-dinitrophenol (DNP), are well-documented and provide a foundation for hypothesizing the potential biological profile of its derivatives.

The Precedent of 2,4-Dinitrophenol (DNP)

DNP is a known mitochondrial uncoupler. It disrupts the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis. This uncoupling of oxidative phosphorylation leads to an increase in metabolic rate and heat production. Historically, DNP was used as a weight-loss drug in the 1930s but was later banned due to severe toxicity, including fatal hyperthermia.

Recent studies have revisited DNP and its derivatives for therapeutic applications at sub-toxic doses. For instance, DNP has been shown to enhance the cytotoxic effects of chemotherapeutic agents like cisplatin (B142131) and etoposide (B1684455) in prostate cancer cell lines. This effect is thought to be related to the disruption of the cellular redox balance and a reduced capacity for DNA repair in cancer cells.

Hypothetical Signaling Pathway

Based on the known mechanism of DNP, a hypothetical signaling pathway for this compound could involve the disruption of mitochondrial function, leading to downstream cellular effects. It is plausible that the addition of the p-aminophenol group could modulate the compound's ability to enter cells and interact with mitochondria, potentially altering its potency and toxicity profile compared to DNP.

Future Directions and Conclusion

This compound remains a compound with a history rooted in industrial chemistry rather than pharmacology. However, the well-established and potent biological activity of its core structure, 2,4-dinitrophenol, suggests that this and other derivatives may warrant further investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a standardized, high-yield synthesis protocol and thoroughly characterizing the compound using modern analytical techniques.

-

In Vitro Biological Screening: Conducting a broad range of in vitro assays to assess its cytotoxicity against various cell lines (both cancerous and non-cancerous), its potential as a mitochondrial uncoupler, and its effects on key cellular signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related derivatives to understand how modifications to the phenol and dinitroaniline rings affect biological activity and toxicity.

References

The Enigmatic Profile of 4-(2,4-Dinitroanilino)phenol: A Review of Available Data

For Immediate Release

[City, State] – An in-depth review of scientific literature and chemical databases reveals a significant gap in the understanding of the potential mechanism of action of the organic compound 4-(2,4-Dinitroanilino)phenol. Despite its well-defined chemical structure, comprehensive biological data, including its molecular targets, effects on signaling pathways, and quantitative measures of activity, remain largely uncharacterized. This lack of information precludes the development of a detailed technical guide on its core mechanism of action as requested by the scientific community.

This compound, a compound belonging to the dinitroaniline and phenol (B47542) classes, is structurally related to the well-known metabolic poison 2,4-Dinitrophenol (DNP). DNP is a potent uncoupler of oxidative phosphorylation, a process essential for cellular energy production. This activity of DNP has been extensively studied. However, it is crucial to emphasize that while structural similarities may suggest a potential for similar biological activity, direct evidence for this compound acting as a mitochondrial uncoupler is not available in the current body of scientific literature.

Initial investigations into the properties of this compound have primarily focused on its chemical synthesis, physical properties, and safety profile. It is identified as a reddish-brown solid and has been noted for its use as a dye in biological research, which suggests it possesses chromophoric properties. However, this application does not provide insight into a specific pharmacological or physiological mechanism of action.

A thorough search of prominent scientific databases for quantitative biological data, such as IC50 or EC50 values, which are critical for understanding a compound's potency and efficacy, yielded no specific results for this compound. Similarly, there is a notable absence of published studies detailing its effects on specific signaling pathways, enzyme inhibition, or receptor binding.

Consequently, the creation of a comprehensive technical guide that includes detailed experimental protocols and visualizations of signaling pathways is not feasible at this time. The core requirements for such a document, including quantitative data for comparative analysis and established experimental methodologies, are contingent on primary research that has not yet been published.

Future Directions

The absence of data on the biological activity of this compound presents an opportunity for future research. Key areas for investigation would include:

-

Screening for Biological Activity: Broad-based cellular and biochemical assays to identify any potential anticancer, antimicrobial, antioxidant, or other pharmacological activities.

-

Mitochondrial Function Assays: Direct investigation of its effects on mitochondrial respiration and ATP synthesis to determine if it shares the uncoupling properties of its structural analog, DNP.

-

Target Identification Studies: Employing techniques such as affinity chromatography or proteomic approaches to identify potential molecular binding partners.

-

In Silico Modeling: Computational studies to predict potential targets and mechanisms of action based on its chemical structure.

Until such studies are conducted and their results published, the potential mechanism of action of this compound will remain a matter of speculation. The scientific community is encouraged to undertake these investigations to elucidate the biological role of this compound and determine its potential for therapeutic or other applications.

A Technical Review of 4-(2,4-Dinitroanilino)phenol: Synthesis, Physicochemical Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2,4-Dinitroanilino)phenol, a synthetic compound also known as Disperse Yellow 1, has a documented history of use as a dye. While its chemical synthesis and basic physicochemical properties are established, a comprehensive review of its biological activities and mechanisms of action reveals a significant gap in the scientific literature. In contrast, the structurally related compound, 2,4-dinitrophenol (B41442) (DNP), has been extensively studied and is a well-known mitochondrial uncoupler with a significant toxicological profile. This technical guide provides a detailed summary of the available data for this compound, including its synthesis and physicochemical characteristics. Due to the scarcity of specific biological data, this review also presents an in-depth analysis of the known biological effects and signaling pathways of 2,4-dinitrophenol as a potential, albeit speculative, framework for understanding the possible bioactivity of this compound. Furthermore, the toxicological properties of disperse dyes are discussed to provide a broader context for the potential hazards associated with this class of compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and for designing experimental studies. The compound is a reddish-brown solid with limited solubility in water.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉N₃O₅ | [1] |

| Molecular Weight | 275.22 g/mol | [1] |

| Appearance | Reddish-brown solid | [1] |

| Melting Point | 191 °C (decomposes) | |

| Solubility in Water | < 1 mg/mL at 70 °F | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Disperse Yellow 1, p-(2,4-Dinitroanilino)phenol, C.I. 11855 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 4-aminophenol (B1666318) and 1-chloro-2,4-dinitrobenzene (B32670).

Experimental Protocol:

-

Reaction Setup: A mixture of 4-aminophenol and 1-chloro-2,4-dinitrobenzene is prepared in a suitable solvent, such as ethanol (B145695) or a water-ethanol mixture.

-

Condensation: The reaction mixture is heated under reflux for several hours. The presence of a weak base, such as sodium bicarbonate, can be used to neutralize the hydrochloric acid formed during the reaction.

-

Isolation: After cooling, the product precipitates out of the solution.

-

Purification: The crude product is collected by filtration, washed with water and then with a small amount of cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Biological Activity and Potential Mechanisms of Action: Inferences from 2,4-Dinitrophenol (DNP)

Disclaimer: The following information pertains to 2,4-dinitrophenol (DNP) and is provided as a potential framework for understanding the possible biological activities of the structurally similar this compound. There is currently a lack of specific studies on the biological effects of this compound.

2,4-Dinitrophenol is a well-documented uncoupler of oxidative phosphorylation in mitochondria.[2] This action disrupts the normal process of ATP synthesis.

Mechanism of Action of 2,4-Dinitrophenol:

DNP is a lipophilic weak acid that can readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. The protonated, neutral form of DNP then diffuses across the inner membrane into the proton-poor mitochondrial matrix. In the alkaline environment of the matrix, it deprotonates, releasing a proton and dissipating the proton gradient that is essential for ATP synthase to produce ATP. This uncoupling of electron transport from ATP synthesis leads to an increase in oxygen consumption and heat production.[2]

Toxicological Profile

This compound

Specific toxicological studies on this compound are limited. However, as a dinitrophenyl derivative, it should be handled with caution. Symptoms of exposure may include irritation of the skin, eyes, and mucous membranes.[1]

Toxicity of Disperse Dyes

This compound is classified as a disperse dye (Disperse Yellow 1). Some disperse dyes have been shown to have genotoxic, carcinogenic, and mutagenic effects.[3] For instance, commercial C.I. Disperse Red 1 has demonstrated in vivo genotoxicity.[3] While it is not appropriate to extrapolate these findings directly to this compound without specific studies, it highlights the potential for this class of compounds to pose health risks.

Toxicity of 2,4-Dinitrophenol (as a related compound)

The toxicity of 2,4-dinitrophenol is well-established. Acute exposure can lead to a rapid increase in metabolic rate, hyperthermia, sweating, and tachycardia, which can be fatal.[4] Chronic exposure has been associated with the formation of cataracts.[5] In animal studies, 2,4-dinitrophenol has demonstrated toxicity in newborn rats at lower doses than in young adult rats.[4]

Conclusion and Future Directions

This compound is a compound with well-defined chemical properties and a clear synthetic route. However, there is a pronounced lack of research into its specific biological activities and mechanisms of action. The extensive knowledge of the structurally related compound, 2,4-dinitrophenol, provides a hypothetical framework for potential mitochondrial uncoupling activity, but this remains to be experimentally verified. Given the known toxicities associated with both dinitrophenols and some disperse dyes, further investigation into the toxicology and pharmacology of this compound is warranted. Future research should focus on in vitro and in vivo studies to elucidate its specific cellular targets, signaling pathways, and overall toxicological profile to enable a comprehensive risk assessment and to explore any potential therapeutic applications.

References

- 1. This compound | C12H9N3O5 | CID 3858081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Comparative study of toxicity of 4-nitrophenol and 2,4-dinitrophenol in newborn and young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

4-(2,4-Dinitroanilino)phenol: A Comprehensive Technical Guide to Safety, Hazards, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, hazards, and handling protocols for 4-(2,4-Dinitroanilino)phenol. The information is intended for professionals in research and drug development who may work with this compound.

Chemical and Physical Properties

This compound is a reddish-brown solid.[1] Key quantitative data regarding its physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉N₃O₅ | PubChem[1] |

| Molecular Weight | 275.22 g/mol | PubChem[1] |

| Melting Point | 191 °C (decomposes) | PubChem[1] |

| Solubility | Less than 1 mg/mL at 21 °C | PubChem[1] |

| Appearance | Reddish-brown solid | PubChem[1] |

Hazard Identification and Classification

This compound is classified as a flammable solid and an irritant.[1][2] The Globally Harmonized System (GHS) classifications are summarized in the following table.

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Flammable Solids | Category 1 | H228: Flammable solid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Warning! This compound is a flammable solid and causes skin, eye, and respiratory tract irritation.[2][3] Ingestion may lead to methemoglobinemia, characterized by dizziness, drowsiness, headache, shortness of breath, cyanosis (bluish discoloration of skin), rapid heart rate, and chocolate-brown colored blood.[3]

Experimental Protocols

Synthesis via Ullmann Condensation

This protocol is a representative example based on the principles of the Ullmann condensation.[4][5][6]

Reaction:

Materials:

-

2,4-Dinitrochlorobenzene

-

p-Aminophenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or another suitable base

-